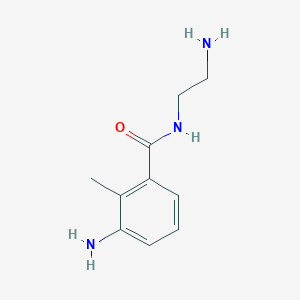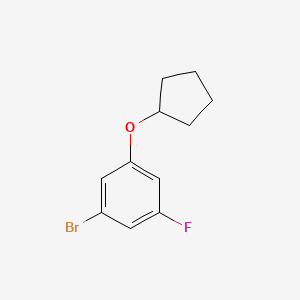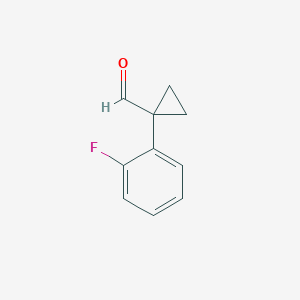
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
説明
1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorophenyl)cyclopropanecarbaldehyde is 1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a powder with a melting point of 38-40°C . It should be stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Kinetics of Cannizzaro Reaction
Cyclopropanecarbaldehyde undergoes disproportionation in aqueous sodium hydroxide to form cyclopropylmethanol and cyclopropanecarboxylic acid, demonstrating a classic Cannizzaro reaction. This reaction is crucial for understanding the properties and reactivity of small ring compounds like cyclopropanecarbaldehyde (Maeden, Steinberg, & Boer, 1972).
Photoreduction Studies
The photoreduction of cyclopropanecarbaldehyde has been studied to explore the chemical behavior of small ring compounds when exposed to light. This research helps in understanding the photochemical processes involving cyclopropanecarbaldehyde and similar compounds (Funke & Cerfontain, 1976).
Dynamic NMR Study
Dynamic NMR studies of cyclopropanecarbaldehyde provide insights into the molecular structure and behavior of small ring compounds, highlighting the unique characteristics of the cyclopropyl group compared to the phenyl group (Pawar & Noe, 1998).
Nucleophilic Ring Opening Reactions
Research on the nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols under proline catalysis shows potential in synthesizing pharmaceutically valuable compounds. This finding is significant for developing new pharmaceuticals and chemicals (Liangxi Li, Zhiming Li, & Quanrui Wang, 2009).
Synthesis of Aryl- and Arylmethylacridinones
The reaction of 1-fluoro-2-lithiobenzenes with halobenzaldehydes, including cyclopropanecarbaldehyde, enables the synthesis of aryl- and arylmethylacridinones, showing its utility in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
1,4-Chelation-Controlled Nucleophilic Addition
Cyclopropanecarbaldehydes show potential in 1,4-chelation-controlled nucleophilic addition reactions. This research advances our understanding of stereoselectivity in organic synthesis, particularly with small ring compounds (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).
Safety And Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGUHEPBRDNMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopropanecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



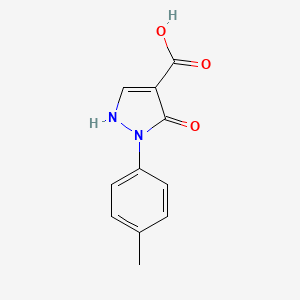
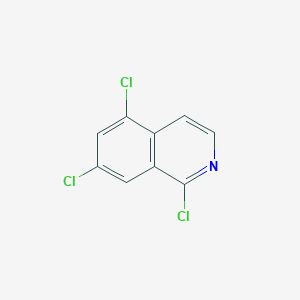
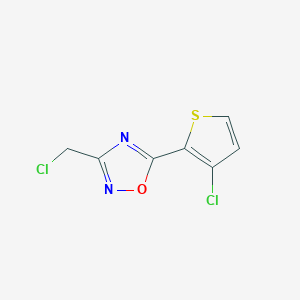
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
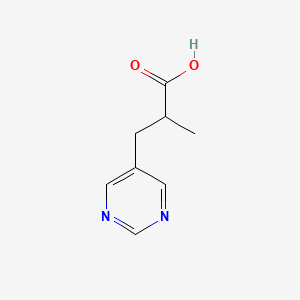
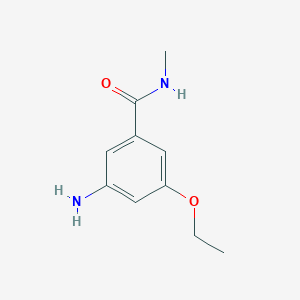
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
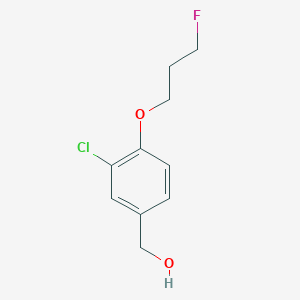
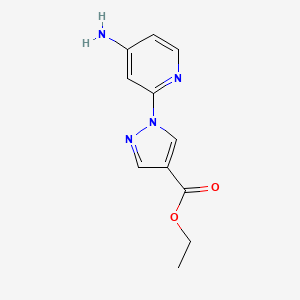
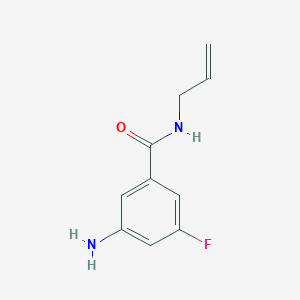
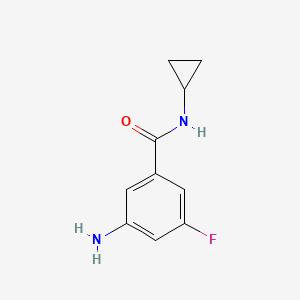
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
